molecular formula C29H22IN B2725749 1,2,4,6-Tetraphenylpyridinium iodide CAS No. 67520-56-3

1,2,4,6-Tetraphenylpyridinium iodide

Cat. No.: B2725749
CAS No.: 67520-56-3
M. Wt: 511.406
InChI Key: ZQDIDNPIAXJYPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound known for its unique structural and photophysical properties. It is a derivative of pyridinium, where the pyridinium ring is substituted with four phenyl groups at the 1, 2, 4, and 6 positions. This compound has garnered interest due to its aggregation-induced emission (AIE) characteristics, making it useful in various scientific and industrial applications .

Preparation Methods

1,2,4,6-Tetraphenylpyridinium iodide can be synthesized through a one-step and one-pot reaction. The synthesis involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with benzaldehyde and acetophenone to form 2,4,6-triphenylpyrylium tosylate. This intermediate is then converted to this compound . The reaction conditions typically involve the use of acetonitrile as a solvent and cooling the solution to -15°C to facilitate crystallization .

Chemical Reactions Analysis

1,2,4,6-Tetraphenylpyridinium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4,6-Tetraphenylpyridinium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4,6-tetraphenylpyridinium iodide is primarily based on its ability to exhibit aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the fluorescence of the compound when it aggregates . The molecular targets and pathways involved in its action are related to its interaction with other molecules and the environment, leading to changes in its photophysical properties.

Comparison with Similar Compounds

1,2,4,6-Tetraphenylpyridinium iodide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,4,6-tetraphenylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDIDNPIAXJYPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.